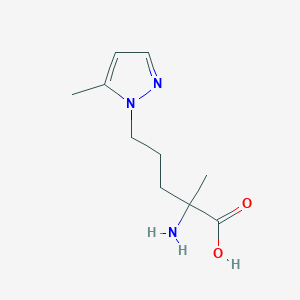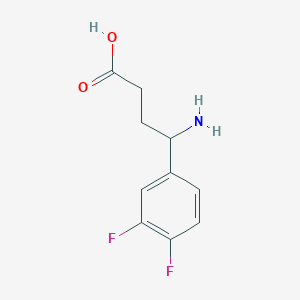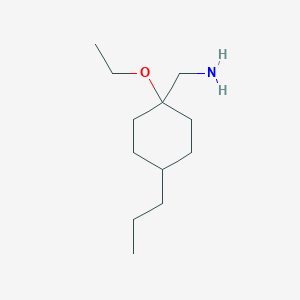
2-bromo-N-ethyl-5-nitroBenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, an ethyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Nitration: The starting material, benzene, undergoes nitration to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Sulfonation: The bromonitrobenzene is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Ethylation: Finally, the sulfonamide derivative is ethylated using ethylamine under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-amino-N-ethyl-5-nitrobenzene-1-sulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-5-nitrobenzene-1-sulfonamide: Lacks the ethyl group, making it less hydrophobic.
N-ethyl-5-nitrobenzene-1-sulfonamide: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-bromo-N-methyl-5-nitrobenzene-1-sulfonamide: Contains a methyl group instead of an ethyl group, influencing its steric properties.
Uniqueness
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromine and nitro groups allows for diverse chemical modifications, while the sulfonamide group provides potential biological activity.
Propiedades
Fórmula molecular |
C8H9BrN2O4S |
|---|---|
Peso molecular |
309.14 g/mol |
Nombre IUPAC |
2-bromo-N-ethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3 |
Clave InChI |
RVUJQTVZFWWWNL-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)





![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)


